molecular formula C17H17N5O3 B2782305 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2176069-98-8

4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2782305
CAS No.: 2176069-98-8
M. Wt: 339.355
InChI Key: BCZLEOZWWKOVIB-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide
  • 2-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 1,2,3-triazole derivatives

Uniqueness

This compound is unique due to its combination of a triazole ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Biological Activity

The compound 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide is a novel derivative of dihydropyridine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This compound features a dihydropyridine core substituted with a methoxy group and a triazole moiety, which are known to enhance bioactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances this activity by interfering with bacterial cell wall synthesis and inhibiting key metabolic pathways. For instance, studies have shown that similar compounds demonstrate effectiveness against various strains of bacteria and fungi, suggesting that this compound could exhibit comparable effects .

Neuroprotective Effects

The neuroprotective potential of triazole-pyrimidine hybrids has been documented in various studies. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that certain derivatives could significantly reduce the expression of apoptosis markers such as cleaved caspase-3 and inhibit neuroinflammatory pathways through the modulation of NF-kB signaling . Although specific data on the target compound is limited, its structural similarities suggest potential neuroprotective properties.

Anti-inflammatory Activity

Research indicates that compounds featuring triazole and pyridine rings possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in related compounds . The mechanism often involves the suppression of NF-kB activation and modulation of inflammatory mediators, which may also apply to the target compound.

Case Studies

  • Neuroprotection in Ischemic Models : In a study involving ischemic brain injury models, similar dihydropyridine derivatives were shown to reduce neuronal death and improve functional outcomes. The mechanism was linked to their ability to inhibit calcium influx and oxidative stress .
  • Antimicrobial Efficacy : A series of synthesized dihydropyridine derivatives were tested against common pathogens. Results indicated that modifications similar to those in our target compound resulted in enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Activity Compound IC50 (µM) Mechanism
Antimicrobial4-Methoxy Dihydropyridine Derivative12.5Cell wall synthesis inhibition
NeuroprotectiveTriazole-Pyrimidine Hybrid15.0ER stress inhibition
Anti-inflammatoryDihydropyridine with Triazole10.0NF-kB pathway modulation

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-25-15-11-16(23)21(13-5-3-2-4-6-13)12-14(15)17(24)18-9-10-22-19-7-8-20-22/h2-8,11-12H,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLEOZWWKOVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCCN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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